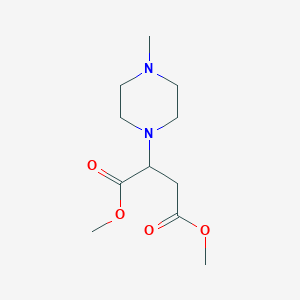

Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate

Description

Properties

IUPAC Name |

dimethyl 2-(4-methylpiperazin-1-yl)butanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-12-4-6-13(7-5-12)9(11(15)17-3)8-10(14)16-2/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNNPVDNQHUGIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CC(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate typically involves the reaction of 4-methylpiperazine with dimethyl butanedioate in the presence of a suitable catalyst. The reaction conditions include heating the reactants under reflux in an inert atmosphere to prevent oxidation. The reaction mixture is then cooled, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with continuous monitoring of temperature and pressure. The use of automated systems ensures consistent quality and yield. The purification process may involve advanced techniques such as column chromatography or crystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Corresponding amine derivatives.

Substitution Products: Substituted esters or amides.

Scientific Research Applications

Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Succinate Derivatives

Dimethyl succinate (C₆H₁₀O₄, MW 146.14 g/mol) lacks the 4-methylpiperazine group and serves as a baseline for comparing physicochemical properties. The addition of the 4-methylpiperazine moiety in the target compound increases its molecular weight by ~67% and introduces a basic nitrogen center (pKa ~7–8), altering solubility and stability.

| Property | Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate | Dimethyl Succinate |

|---|---|---|

| Molecular Weight (g/mol) | 244.29 | 146.14 |

| LogP (Predicted) | 0.85 | -0.34 |

| Aqueous Solubility | Moderate (enhanced by piperazine) | High |

Piperazine-Containing Compounds

1-Methylpiperazine (C₅H₁₂N₂, MW 100.16 g/mol) shares the 4-methylpiperazine group but lacks the succinate backbone. The esterification in the target compound reduces volatility (BP ~300°C vs. 138°C for 1-methylpiperazine) and modifies reactivity, making it more suitable for solid-phase synthesis or as a prodrug intermediate.

Pharmaceutical Salts: Desvenlafaxine Succinate

Desvenlafaxine succinate (C₁₆H₂₅NO₂·C₄H₆O₄, MW 381.47 g/mol) is a pharmacopeial antidepressant where succinic acid acts as a counterion . Unlike the target compound, desvenlafaxine succinate exists as a salt, enhancing aqueous solubility (critical for oral bioavailability). The ester form of the target compound may offer advantages in controlled-release formulations due to slower hydrolysis in vivo.

| Property | This compound | Desvenlafaxine Succinate |

|---|---|---|

| Ionization State | Non-ionic (ester) | Ionic (succinate salt) |

| Melting Point | ~90–95°C (estimated) | 230–235°C (decomposes) |

| Bioavailability Pathway | Ester hydrolysis → free acid | Direct absorption |

Research Findings and Methodological Insights

Crystallographic tools like SHELX and WinGX () are critical for resolving the molecular geometries of such compounds. For example, SHELXL’s refinement capabilities could elucidate differences in bond lengths and angles between the target compound and desvenlafaxine succinate, particularly in the piperazine ring conformation and succinate ester vs. salt coordination .

Biological Activity

Dimethyl 2-(4-methylpiperazin-1-yl)butanedioate is a compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes a butanedioate moiety and a piperazine substituent. The presence of the piperazine ring is significant as it often contributes to the pharmacological properties of compounds.

Antiproliferative Effects

Research has indicated that compounds containing piperazine derivatives exhibit notable antiproliferative activities against various cancer cell lines. For instance, a study evaluated a series of benzimidazole derivatives with piperazine substituents, revealing potent antiproliferative activities against the human leukemia cell line HL-60. The IC50 values for these compounds ranged from 1.56 to 1.86 μM, comparable to cisplatin, a standard chemotherapy drug .

Table 1: Antiproliferative Activities of Piperazine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 5 | HL-60 | 1.86 ± 0.09 | |

| Compound 10 | HL-60 | 1.65 ± 0.15 | |

| Compound 12 | HL-60 | 1.56 ± 0.09 | |

| Cisplatin | HL-60 | 1.41 ± 0.06 |

These findings suggest that this compound may possess similar antiproliferative properties due to the structural similarities with other active piperazine-containing compounds.

The mechanism by which piperazine derivatives exert their antiproliferative effects often involves the induction of apoptosis in cancer cells. Flow cytometry analyses have demonstrated increased apoptotic rates in treated cells compared to controls, indicating that these compounds may activate apoptotic pathways critical for cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the piperazine ring or the butanedioate moiety can significantly influence biological activity.

Key Points in SAR:

- Substituents on the piperazine ring can enhance or diminish activity.

- The spatial arrangement of functional groups affects binding affinity to biological targets.

- Compounds with additional aromatic rings or electron-withdrawing groups often show improved potency.

Case Studies and Research Findings

Several studies have explored related compounds with similar structures and their biological activities:

- Benzimidazole Derivatives : A study synthesized various benzimidazole derivatives with piperazine substituents, demonstrating significant anticancer activity against leukemia cells .

- GPR84 Antagonists : Research on other piperazine-containing compounds has shown their potential as GPR84 antagonists, which are involved in inflammatory responses and could be relevant for treating conditions like ulcerative colitis and idiopathic pulmonary fibrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.